molecular formula C16H16N2O3 B6896217 4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one

4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one

Cat. No.: B6896217
M. Wt: 284.31 g/mol
InChI Key: IVSMWMOWCOXLQV-UHFFFAOYSA-N
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Description

4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one is a complex organic compound that features a benzoxazine ring fused with a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one typically involves multi-step organic reactions

    Formation of Benzoxazine Ring: The benzoxazine ring can be synthesized through a condensation reaction between an aromatic amine and formaldehyde in the presence of a phenol derivative.

    Introduction of Pyridinone Moiety: The pyridinone moiety can be introduced via a cyclization reaction involving a suitable precursor such as a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-3-one: The position of the carbonyl group is different, potentially leading to different chemical properties.

Uniqueness

The presence of the dimethyl groups in 4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(2,7-dimethyl-2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-3-4-13-14(7-10)21-11(2)9-18(13)16(20)12-5-6-17-15(19)8-12/h3-8,11H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSMWMOWCOXLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=C(O1)C=C(C=C2)C)C(=O)C3=CC(=O)NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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